molecular formula C19H34O4 B14737727 2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid CAS No. 6288-53-5

2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid

Katalognummer: B14737727
CAS-Nummer: 6288-53-5
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: RLHURWOUQQIVPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of gamma-lactones This compound is characterized by a tetrahydrofuran ring with a carboxylic acid group and a long tetradecyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a tetradecyl-substituted dihydrofuran with an oxidizing agent to form the desired gamma-lactone structure. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the gamma-lactone ring to a more saturated form.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    p-Toluenesulfonic acid, sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated lactones.

    Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-3-tetradecyltetrahydrofuran-3-carboxylic acid is unique due to its long tetradecyl side chain, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other gamma-lactones with shorter side chains or different substituents.

Eigenschaften

CAS-Nummer

6288-53-5

Molekularformel

C19H34O4

Molekulargewicht

326.5 g/mol

IUPAC-Name

2-oxo-3-tetradecyloxolane-3-carboxylic acid

InChI

InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(17(20)21)15-16-23-18(19)22/h2-16H2,1H3,(H,20,21)

InChI-Schlüssel

RLHURWOUQQIVPI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC1(CCOC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.